molecular formula C15H11NO2 B2528280 4-[(3-Formylphenoxy)methyl]benzonitrile CAS No. 130205-10-6

4-[(3-Formylphenoxy)methyl]benzonitrile

Cat. No.: B2528280
CAS No.: 130205-10-6
M. Wt: 237.258
InChI Key: ONXCUAVQNJMYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Formylphenoxy)methyl]benzonitrile (CAS: 130205-10-6) is a benzonitrile derivative featuring a meta-formylphenoxy methyl substituent. Its molecular formula is C₁₅H₁₀N₂O₂, with a molecular weight of 226.25 g/mol. The compound consists of a benzonitrile core linked via a methyleneoxy bridge to a 3-formylphenyl group. This structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. Synthetically, it is prepared through nucleophilic substitution reactions, such as the coupling of α-bromo-p-tolunitrile with 3-formylphenol derivatives under basic conditions, followed by purification via flash column chromatography .

Properties

IUPAC Name

4-[(3-formylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-4-6-13(7-5-12)11-18-15-3-1-2-14(8-15)10-17/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCUAVQNJMYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 3-formylphenol with 4-chloromethylbenzonitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-[(3-Formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, polar solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, amides, and esters .

Scientific Research Applications

4-[(3-Formylphenoxy)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The position of the formyl group and the nature of additional substituents significantly influence the physical, chemical, and biological properties of benzonitrile derivatives. Below is a comparative table of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
4-[(3-Formylphenoxy)methyl]benzonitrile 130205-10-6 C₁₅H₁₀N₂O₂ 226.25 Meta-formylphenoxy methyl Precursor for NLO materials, drug synthesis
4-(3-Formylphenoxy)benzonitrile 90178-72-6 C₁₄H₉NO₂ 223.23 Meta-formylphenoxy Intermediate for agrochemicals
4-(4-Formylphenoxy)benzonitrile 90178-71-5 C₁₄H₉NO₂ 223.23 Para-formylphenoxy Higher symmetry for crystallinity
4-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)phenoxy)methylbenzonitrile - C₂₃H₁₈ClN₂O₂ 394.86 Chlorophenyl, methylisoxazole In vitro growth inhibition
4-[hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile - C₁₀H₁₀N₄O 218.21 Hydroxy, triazole Antifungal activity
4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile - C₂₁H₁₂BrNO₄ 422.23 Bromo, dual formyl groups Crisaborole impurity, low solubility
Key Observations:
  • Substituent Position: The meta-formyl configuration in this compound contrasts with para-formyl derivatives (e.g., 90178-71-5), which exhibit distinct electronic properties due to symmetry differences. Meta-substitution may reduce crystallinity but enhance reactivity in cross-coupling reactions .
  • Functional Groups : Introduction of heterocycles (e.g., isoxazole in , triazole in ) enhances biological activity. For example, the isoxazole derivative shows in vitro growth inhibitory effects, while triazole analogs demonstrate antifungal properties.

Physicochemical and Application-Based Comparisons

Solubility and Stability
  • This compound is sparingly soluble in polar solvents due to its hydrophobic benzonitrile core but exhibits moderate solubility in acetonitrile . In contrast, hydroxy-triazole derivatives (e.g., ) show improved aqueous solubility due to hydrogen-bonding capabilities.
Nonlinear Optical (NLO) Properties

Benzonitrile derivatives with electron-withdrawing groups (e.g., cyano, formyl) are promising NLO materials.

Biological Activity

4-[(3-Formylphenoxy)methyl]benzonitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzonitrile core with a formylphenoxy group attached via a methylene bridge. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various bacteria and fungi, suggesting that this compound could also possess these properties.

CompoundMicroorganism TestedInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus20
This compoundTBDTBDTBD

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and related diseases.

Assay TypeIC50 Value (µM)Reference
DPPH ScavengingTBD
ABTS ScavengingTBD

The proposed mechanism of action for the biological activities of this compound includes the inhibition of key enzymes involved in microbial metabolism and the scavenging of reactive oxygen species (ROS). The structure-activity relationship suggests that modifications to the phenoxy and nitrile groups may enhance or reduce its efficacy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated that modifications in the side chains significantly affected their antimicrobial potency. This suggests that similar modifications could be explored for this compound to optimize its antimicrobial properties.
  • Antioxidant Evaluation : In vitro studies showed that compounds with a similar backbone exhibited significant antioxidant activity, correlating with their ability to reduce intracellular ROS levels in human cell lines.

Research Findings

Research findings indicate that this compound may serve as a lead compound for further development in medicinal chemistry. Its dual action as an antimicrobial and antioxidant agent positions it as a potential candidate for treating infections and oxidative stress-related conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.